molecular formula C15H14O3 B13984341 Diphenylmethyl hydroxyacetate CAS No. 103969-50-2

Diphenylmethyl hydroxyacetate

Cat. No.: B13984341
CAS No.: 103969-50-2
M. Wt: 242.27 g/mol
InChI Key: LKNCQVLDWYQHLS-UHFFFAOYSA-N
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Description

Diphenylmethyl hydroxyacetate is an organic compound that features a diphenylmethyl group attached to a hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylmethyl hydroxyacetate can be synthesized through several methods. One common approach involves the reaction of diphenylmethanol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of diphenylmethanol attacks the carbon atom of chloroacetic acid, leading to the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow methods to enhance efficiency and yield. For instance, the use of microreactors allows for better control over reaction conditions, such as temperature and pressure, resulting in higher purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Diphenylmethyl hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diphenylmethyl glycolate using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of this compound can yield diphenylmethyl ethanol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.

Major Products Formed

    Oxidation: Diphenylmethyl glycolate.

    Reduction: Diphenylmethyl ethanol.

    Substitution: Diphenylmethyl chloroacetate.

Scientific Research Applications

Diphenylmethyl hydroxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diphenylmethyl hydroxyacetate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its hydroxy group can form hydrogen bonds with biological molecules, potentially influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethanol: Shares the diphenylmethyl group but lacks the hydroxyacetate moiety.

    Diphenylmethyl glycolate: An oxidized form of diphenylmethyl hydroxyacetate.

    Diphenylmethyl chloroacetate: A substituted derivative where the hydroxy group is replaced by a chl

Properties

CAS No.

103969-50-2

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

benzhydryl 2-hydroxyacetate

InChI

InChI=1S/C15H14O3/c16-11-14(17)18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15-16H,11H2

InChI Key

LKNCQVLDWYQHLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CO

Origin of Product

United States

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